N-{[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide
Description
Xanthene Backbone Architecture and Substituent Effects
The xanthene core in this compound consists of a dibenzopyran heterocycle with 9,9-dimethyl substitutions, which impart rigidity and influence the spatial arrangement of peripheral functional groups. The 9,9-dimethyl groups enforce a non-planar conformation, reducing ring puckering and stabilizing the xanthene scaffold through steric hindrance. This structural motif is critical for maintaining a defined bite angle between the phosphine and sulfinamide groups, which governs metal coordination behavior.
Substituents at the 4- and 5-positions of the xanthene ring determine the ligand’s electronic and steric profile. The 5-diphenylphosphanyl group introduces electron-rich character, while the 4-(phenylmethyl) sulfinamide moiety adds steric bulk and chiral induction capabilities. Comparative studies of xantphos derivatives demonstrate that methyl substitutions at the 9-position enhance thermal stability and modulate ligand flexibility, as evidenced by crystallographic data showing dihedral angles between aromatic rings ranging from 3.1° to 50.4° depending on substituents.
Table 1: Comparative Bite Angles and Substituent Effects in Xanthene-Based Ligands
| Ligand | Bite Angle (°) | Dihedral Angle (°) | Key Substituents |
|---|---|---|---|
| Xantphos | 108 | 23.4 | 4,5-diphenylphosphanyl |
| X(CP)₂ | 97–104 | 3.1–31.1 | 4,5-bis(methyl-PPh₂) |
| Target Compound | ~105* | 15–25* | 4-sulfinamide, 5-PPh₂ |
*Estimated based on analogous structures.
Sulfinamide Functional Group Configuration and Stereoelectronic Properties
The 2-methylpropane-2-sulfinamide group introduces a chiral center and a mixed electronic profile. The sulfinamide’s sulfur atom adopts a trigonal pyramidal geometry, with lone pair orientation influencing its nucleophilicity and hydrogen-bonding potential. The tert-butyl group at the sulfinamide’s nitrogen enhances steric shielding, limiting rotational freedom and stabilizing specific conformations.
Stereoelectronic effects arise from the sulfinamide’s ability to act as an electron-withdrawing group (EWG) via inductive effects, while its lone pairs enable weak π-backbonding interactions with metal centers. This duality is critical in asymmetric catalysis, where the sulfinamide’s configuration (R or S) dictates enantioselectivity. For example, in gold(I) complexes, sulfinamide-containing ligands exhibit bathochromic shifts in luminescence spectra due to ligand-to-metal charge transfer (LMCT) transitions, as observed in analogous systems.
Table 2: Key Bond Parameters in Sulfinamide-Containing Ligands
| Bond | Length (Å) | Angle (°) | Electronic Contribution |
|---|---|---|---|
| S–N | 1.65–1.68 | 106–112 | σ-donation |
| S–O | 1.45–1.48 | 115–120 | π-withdrawal |
| C–S | 1.80–1.82 | 104–108 | Inductive polarization |
Phosphine Coordination Site Geometry and Ligand Topology
The diphenylphosphine group at the 5-position serves as a soft Lewis base, favoring coordination to late transition metals such as Au(I), Pd(II), and Pt(II). The PPh₂ moiety’s conical geometry creates a 104–108° P–M–P bite angle in metal complexes, optimizing orbital overlap for catalytic cycles like hydroformylation. In the target compound, the phosphine’s orientation is further constrained by the xanthene backbone, reducing conformational entropy and enhancing metal-binding specificity.
Ligand topology is influenced by intramolecular interactions between the phosphine and sulfinamide groups. For instance, in gold complexes, Au⋯S distances of 3.12–3.20 Å suggest weak auxophilic interactions, while P–Au–Cl bond angles of 170–175° indicate near-linear coordination geometry. These features are critical for stabilizing low-coordinate metal centers, as demonstrated in [AuCl(X(CP)₂)] complexes, where the xanthene backbone adopts a planar conformation to minimize steric strain.
Table 3: Metal-Ligand Bond Parameters in Phosphine-Containing Complexes
Properties
Molecular Formula |
C38H38NO2PS |
|---|---|
Molecular Weight |
603.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3 |
InChI Key |
VHKADKPVTWWGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where a suitable xanthene precursor reacts with an alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, where a phosphine reagent reacts with the xanthene core under controlled conditions.
Attachment of the Sulfinamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal centers in coordination complexes, influencing their reactivity and stability.
Pathways Involved: It can participate in catalytic cycles, facilitating the formation and cleavage of chemical bonds through its phosphanyl and sulfinamide functional groups.
Comparison with Similar Compounds
Research Findings and Trends
- Ligand Design : Recent studies emphasize modifying the xanthene backbone’s substituents (e.g., methoxy, fluorine) to fine-tune electronic properties for niche applications like C–H activation .
- Crystallography : Tools like OLEX2 () have resolved stereochemical ambiguities in these compounds, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide is a novel compound characterized by its unique structural features, including a sulfinamide functional group and a diphenylphosphanyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C39H32N1O1P2S1
- Molecular Weight : 578.63 g/mol
- CAS Number : 161265-03-8
- IUPAC Name : (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-N-(2-methylpropane-2-sulfinamide)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The diphenylphosphanyl group enhances the compound's affinity for certain biomolecules, potentially leading to inhibition or modulation of enzymatic activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfinamides exhibit significant antimicrobial properties. For instance, compounds similar to N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide have shown activity against various pathogens:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8–32 | Moderate activity |
| Candida albicans | 16–64 | Moderate activity |
| Acinetobacter baumannii | 32–128 | Limited activity |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. It has been reported that sulfonamide derivatives can inhibit phospholipase A2, an enzyme involved in inflammatory processes. The structure-activity relationship (SAR) studies suggest that modifications in the sulfinamide moiety can significantly enhance inhibitory potency:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-{[5-(diphenylphosphanyl)...} | 0.009 | Phospholipase A2 |
| N-(1-Benzyl-4-piperidinyl)... | 0.028 | Phospholipase A2 |
This underscores the potential therapeutic applications of the compound in managing inflammation-related disorders .
Case Study 1: In Vivo Efficacy
In a controlled study involving coronary occlusion in rats, administration of a similar sulfonamide compound prior to ligation significantly reduced myocardial infarction size. This suggests that compounds like N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide may possess cardioprotective effects .
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated on embryonic bovine lung (EBL) cells. The results indicated that while the compound showed antimicrobial efficacy, it also exhibited cytotoxicity at higher concentrations, highlighting the need for careful dose management in therapeutic applications .
Q & A
Q. What are the established synthetic routes for N-{5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-ylmethyl}-2-methylpropane-2-sulfinamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving: (i) Coupling of the xanthene-phosphine backbone with a sulfinamide precursor using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . (ii) Oxidation or substitution steps, such as NaIO4-mediated oxidation in THF/H2O mixtures to form sulfinamide groups . Optimization involves adjusting solvent polarity (e.g., acetone for SN2 reactions), temperature (room temperature to 80°C), and stoichiometric ratios (e.g., K2CO3 as a base for deprotonation) . Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, particularly the chiral sulfinamide center and xanthene conformation (mean C–C bond deviation: 0.006 Å; R-factor: 0.065) .
- NMR (¹H, ¹³C, ³¹P) identifies phosphanyl groups (δ ~ -5 to 0 ppm in ³¹P NMR) and sulfinamide protons (δ 1.2–1.5 ppm for tert-butyl groups).
- HRMS confirms molecular weight, with ESI+ mode preferred for phosphine-containing compounds.
Q. How does the compound’s solubility and stability impact experimental design?
- Methodological Answer : The tert-butyl sulfinamide group enhances solubility in polar aprotic solvents (e.g., DCM, THF), while the xanthene backbone confers stability under inert atmospheres. Stability tests via TGA/DSC (decomposition >200°C) guide storage conditions (dry, N2 atmosphere). For aqueous-phase studies, micellar encapsulation or co-solvents (e.g., DMSO) are recommended .
Advanced Research Questions
Q. What role does this compound play in asymmetric catalysis, and how can its efficacy be evaluated?
- Methodological Answer : The xanthene-phosphanyl moiety acts as a chiral ligand in transition-metal catalysis (e.g., Pd, Rh). Efficacy is assessed via: (i) Enantiomeric excess (ee) : Chiral HPLC or NMR with chiral shift reagents. (ii) Turnover frequency (TOF) : Kinetic studies under varied substrate/catalyst ratios. Comparative studies with analogous ligands (e.g., BINAP) highlight steric/electronic effects .
Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this ligand?
- Methodological Answer : Density Functional Theory (DFT) calculates: (i) Transition-state geometries to rationalize enantioselectivity. (ii) Frontier molecular orbitals (HOMO/LUMO) to predict ligand-metal interactions. Software like Gaussian or ORCA, with basis sets (e.g., B3LYP/6-31G*), validates experimental observations .
Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray dihedral angles) arise from dynamic effects in solution. Strategies include: (i) Variable-temperature NMR to probe conformational flexibility. (ii) Solid-state NMR to compare crystalline vs. solution states. (iii) MD simulations to model solvent-solute interactions .
Q. How can researchers determine if the compound operates via homogeneous or heterogeneous catalytic pathways?
Q. What methodologies optimize enantioselective synthesis using this sulfinamide ligand?
- Methodological Answer : (i) Chiral auxiliary tuning : Modify sulfinamide substituents (e.g., 2-methylpropane vs. cyclohexyl) to enhance steric bulk. (ii) Additive screening : Lewis acids (e.g., Mg(OTf)2) or Brønsted bases (TEA) improve ee. (iii) DoE (Design of Experiments) : Statistically optimize temperature, pressure, and solvent mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
